1,2,3,4,8,9-Hexachlorodibenzofuran
Overview
Description
1,2,3,4,8,9-Hexachlorodibenzofuran is a chlorinated dibenzofuran compound with the molecular formula C12H2Cl6O . It belongs to the family of polychlorinated dibenzofurans, which are known for their persistence in the environment and potential toxic effects. These compounds are often by-products of industrial processes involving chlorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,8,9-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound often occurs as an unintended by-product during the manufacture of other chlorinated compounds. For example, it can be formed during the incineration of chlorinated organic materials or as a contaminant in the production of certain herbicides and pesticides .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,8,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine gas, bromine, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of chlorinated dibenzofuran derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
1,2,3,4,8,9-Hexachlorodibenzofuran has several scientific research applications, including:
Environmental Analysis: Used as a standard in the analysis of environmental samples for the presence of polychlorinated dibenzofurans.
Toxicology Studies: Investigated for its toxic effects on living organisms, particularly its potential to disrupt endocrine function and cause cancer.
Chemical Research: Studied for its chemical properties and reactions, contributing to the understanding of polychlorinated compounds
Mechanism of Action
1,2,3,4,8,9-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, but it can also result in toxic effects, including disruption of endocrine function and promotion of carcinogenesis .
Comparison with Similar Compounds
1,2,3,4,8,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 2,3,4,6,7,8-Hexachlorodibenzofuran
These compounds share similar chemical structures and properties, but they differ in the positions of the chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its specific chemical behavior and toxicological profile .
Properties
IUPAC Name |
1,2,3,4,8,9-hexachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-2-4-5(7(3)14)6-8(15)9(16)10(17)11(18)12(6)19-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUQUBUJRNREH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075276 | |
Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92341-07-6 | |
Record name | 1,2,3,4,8,9-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,8,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,8,9-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQP8L1CU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.